molecular formula C7H8BrNOS B3268052 5-Bromo-2-methoxy-4-(methylthio)pyridine CAS No. 474824-64-1

5-Bromo-2-methoxy-4-(methylthio)pyridine

Cat. No. B3268052
CAS RN: 474824-64-1
M. Wt: 234.12 g/mol
InChI Key: FSPYYPKOZLSHFA-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-(methylthio)pyridine is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 . This indicates the presence of a bromine atom, a methoxy group, and a methylthio group attached to a pyridine ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that brominated compounds often undergo nucleophilic substitution reactions. The bromine atom can be replaced by other groups, leading to a variety of derivatives .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

Research has focused on novel synthesis methods and the identification of pharmaceutical impurities related to pyridine derivatives. For example, studies on omeprazole, a proton pump inhibitor, have explored novel synthesis processes and the identification of its pharmaceutical impurities. Such research contributes to understanding the synthesis of related compounds and their potential impurities, which is crucial for drug development and quality control (Saini et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

Pyridine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, play a critical role in medicinal chemistry due to their bioavailability and broad synthetic applications. Research highlights the use of hybrid catalysts for synthesizing these scaffolds, emphasizing the importance of pyridine derivatives in developing lead molecules for pharmaceuticals (Parmar et al., 2023).

Functionalization of Pyridines

The functionalization of pyridines, including halogen/metal exchange and directed metalation strategies, is a key area of research. This involves modifying pyridine compounds to create derivatives with desired chemical properties, which is fundamental in organic synthesis and drug design (Manolikakes et al., 2013).

Corrosion Inhibition

Quinoline derivatives, related to pyridine compounds, have been investigated for their anticorrosive properties. These studies reveal how such compounds effectively prevent metallic corrosion, highlighting their potential application in industrial processes and materials science (Verma et al., 2020).

Methionine Sources in Feed Formulation

Research comparing different methionine sources, including those involving methylthio groups similar to "5-Bromo-2-methoxy-4-(methylthio)pyridine," emphasizes their role in animal nutrition and feed formulation. Such studies help in understanding the bioefficacy and metabolic pathways of methionine sources, which are essential for optimizing animal health and productivity (Kratzer & Littell, 2006).

Mechanism of Action

5-Bromo-2-methoxy-4-(methylthio)pyridine is used as a ligand for central nicotinic acetylcholine receptor . It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors .

Safety and Hazards

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

5-bromo-2-methoxy-4-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-10-7-3-6(11-2)5(8)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPYYPKOZLSHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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